Cas no 71469-93-7 (Methyl 4-aminopyridine-2-carboxylate)

Methyl 4-aminopyridine-2-carboxylate is a versatile heterocyclic compound featuring both an amino and an ester functional group on a pyridine scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of the electron-donating amino group enhances reactivity in electrophilic substitution reactions, while the ester moiety allows for further functionalization via hydrolysis or transesterification. Its stability under standard conditions and compatibility with a range of reagents contribute to its utility in multi-step synthetic routes. The compound is often employed in the preparation of biologically active molecules, including potential drug candidates and specialty chemicals.
Methyl 4-aminopyridine-2-carboxylate structure
71469-93-7 structure
Product name:Methyl 4-aminopyridine-2-carboxylate
CAS No:71469-93-7
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD00956000
CID:59221
PubChem ID:3759117

Methyl 4-aminopyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-aminopyridine-2-carboxylate
    • 4-Aminopyridine-2-carboxylic acid methyl ester
    • 4-Amino-2-pyridine carboxylic acid methyl ester
    • 4-aminopyridine-2-carboxylate
    • Methyl 4-amino-2-pyridinecarboxylate
    • METHYL 4-AMINO-PYRIDINE-2-CARBOXYLATE
    • 4-Amino-pyridin-2-carbonsaeure-methylester
    • methyl 4-aminopicolinate
    • 4-Aminopicolinic Acid Methyl Ester
    • 4-Amino-pyridine-2-carboxylic acid methyl ester
    • 2-Pyridinecarboxylic acid, 4-amino-, methyl ester
    • methyl4-aminopicolinate
    • methyl 4-aminopicolate
    • Methyl-4-aminopicolinate
    • YHOVYZINCVIRGK-UHFFFAOYSA-N
    • 71469-93-7
    • SB75994
    • SY026101
    • AC-955
    • FT-0649256
    • DTXSID10396027
    • Methyl4-aminopyridine-2-carboxylate
    • MFCD00956000
    • CS-W001627
    • M2833
    • Methyl 4-aminopyridin-2-ylcarboxylate
    • EN300-121551
    • Q-101045
    • LD-0238
    • A9354
    • AKOS005073270
    • AM804266
    • SCHEMBL1336313
    • DB-006659
    • BBL101708
    • STL555505
    • MDL: MFCD00956000
    • Inchi: 1S/C7H8N2O2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3,(H2,8,9)
    • InChI Key: YHOVYZINCVIRGK-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C(C1C([H])=C(C([H])=C([H])N=1)N([H])[H])=O

Computed Properties

  • Exact Mass: 152.05900
  • Monoisotopic Mass: 152.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.2
  • XLogP3: 0.4

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.4±0.1 g/cm3
  • Melting Point: 131.0 to 135.0 deg-C
  • Boiling Point: 333.7℃ at 760 mmHg
  • Flash Point: 223.7±24.6 °C
  • Refractive Index: 1.57
  • PSA: 65.21000
  • LogP: 1.03160

Methyl 4-aminopyridine-2-carboxylate Security Information

Methyl 4-aminopyridine-2-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 4-aminopyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM108498-10g
methyl 4-aminopyridine-2-carboxylate
71469-93-7 95%+
10g
$95 2022-06-10
eNovation Chemicals LLC
D494290-10G
methyl 4-aminopyridine-2-carboxylate
71469-93-7 97%
10g
$95 2024-05-23
eNovation Chemicals LLC
D494290-25G
methyl 4-aminopyridine-2-carboxylate
71469-93-7 97%
25g
$155 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M94220-1g
Methyl 4-aminopicolinate
71469-93-7 97%
1g
¥141.0 2022-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00482-10G
methyl 4-aminopyridine-2-carboxylate
71469-93-7 97%
10g
¥ 409.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00482-25G
methyl 4-aminopyridine-2-carboxylate
71469-93-7 97%
25g
¥ 924.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00482-100G
methyl 4-aminopyridine-2-carboxylate
71469-93-7 97%
100g
¥ 3,643.00 2023-03-17
Matrix Scientific
048697-1g
Methyl 4-amino-2-pyridinecarboxylate, >95%
71469-93-7 >95%
1g
$36.00 2021-06-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SM765-1g
Methyl 4-aminopyridine-2-carboxylate
71469-93-7 97%
1g
183.0CNY 2021-08-05
TRC
M328550-100mg
Methyl 4-Aminopyridine-2-carboxylate
71469-93-7
100mg
$64.00 2023-05-17

Methyl 4-aminopyridine-2-carboxylate Production Method

Methyl 4-aminopyridine-2-carboxylate Related Literature

  • 1. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity
    A. Gordon,A. R. Katritzky,S. K. Roy J. Chem. Soc. B 1968 556

Additional information on Methyl 4-aminopyridine-2-carboxylate

Methyl 4-Aminopyridine-2-Carboxylate: A Comprehensive Overview

Methyl 4-Aminopyridine-2-Carboxylate, with the CAS number 71469-93-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often abbreviated as MA Pyr, is a derivative of pyridine, a six-membered aromatic heterocycle with nitrogen as the heteroatom. The presence of both an amino group and a carboxylic acid methyl ester in its structure makes it a versatile molecule with potential applications in drug design, catalysis, and material science.

The chemical structure of Methyl 4-Aminopyridine-2-Carboxylate consists of a pyridine ring where the nitrogen atom is at position 1. At position 2, there is a carboxylic acid group that has been esterified with methanol, forming the methyl ester. Additionally, an amino group (-NH₂) is attached at position 4 of the pyridine ring. This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, which can influence its reactivity and properties.

Recent studies have highlighted the potential of Methyl 4-Aminopyridine-2-Carboxylate as a building block in organic synthesis. Its ability to act as both an amine and an ester makes it a valuable intermediate in the construction of more complex molecules. For instance, researchers have explored its use in the synthesis of bioactive compounds, including antibiotics and anticancer agents.

In terms of physical properties, Methyl 4-Aminopyridine-2-Carboxylate is typically a crystalline solid with a melting point around 150°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various synthetic procedures that require controlled solubility and reactivity.

The synthesis of Methyl 4-Aminopyridine-2-Carboxylate can be achieved through several routes. One common method involves the nucleophilic substitution of methyl bromide on the corresponding pyridine derivative. Another approach utilizes the esterification of 4-amino-pyridine-2-carboxylic acid using methanol under acidic or basic conditions. Researchers have also explored green chemistry methods to synthesize this compound, such as using microwave-assisted synthesis or enzymatic catalysis.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Methyl 4-Aminopyridine-2-Carboxylate. Density functional theory (DFT) calculations have revealed that the amino group at position 4 significantly influences the electron distribution within the molecule, enhancing its nucleophilic character at certain positions on the pyridine ring.

In terms of applications, Methyl 4-Aminopyridine-2-Carboxylate has shown promise in catalytic processes. Its ability to coordinate with metal ions makes it a potential ligand in transition metal-catalyzed reactions. For example, studies have demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.

The pharmaceutical industry has also taken notice of this compound due to its potential as an intermediate in drug development. Its structural features allow for further functionalization to create molecules with desired pharmacological properties such as bioavailability and selectivity.

Moreover, recent research has explored the use of Methyl 4-Aminopyridine-2-Carboxylate in material science applications. For instance, it has been investigated as a precursor for metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as both a linker and a functional group within these materials.

In conclusion, Methyl 4-Aminopyridine-2-Carboxylate (CAS No: 71469-93-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides opportunities for further exploration in drug discovery, catalysis, and materials development. As research continues to uncover new uses for this compound, its significance in modern chemistry is expected to grow further.

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